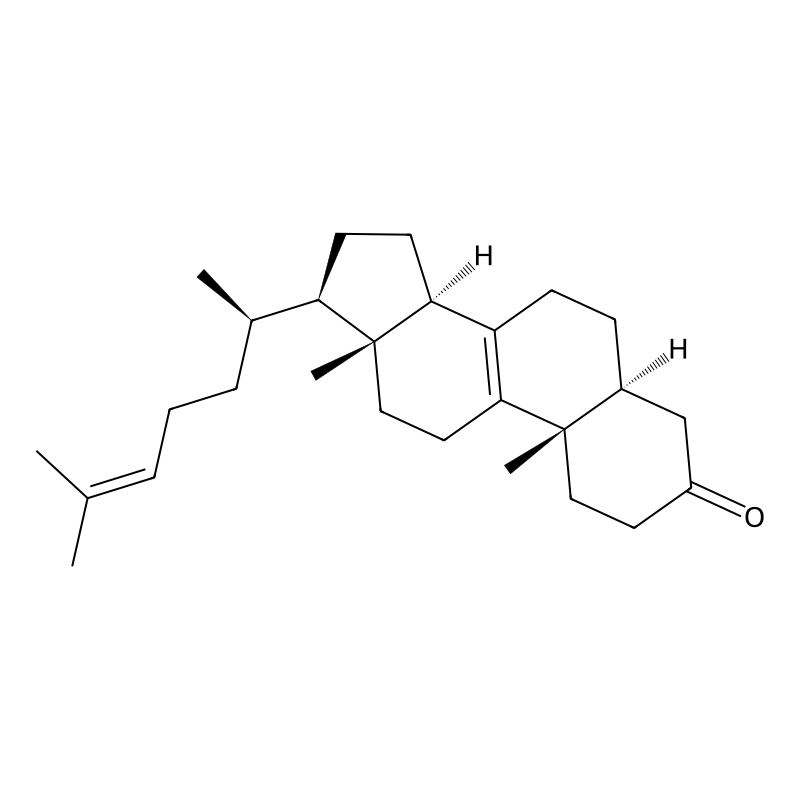

zymosterone

Content Navigation

Research on sterol biosynthesis often struggles with cross-reactivity of non-specific intermediates. Zymosterone (CAS 27192-37-6) solves this as the exact substrate for HSD17B7.

- Essential for HSD17B7 activity assays; avoids interference from lathosterol or desmosterol.

- Ideal precursor for high-yield zymosterol synthesis and analog creation.

- High-purity material ensures reproducible metabolic flux tracing with isotopic labeling.

- Stocked for immediate global shipment, reducing procurement delays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Zymosterone (cholesta-8,24-dien-3-one) is a C27 steroidal ketone that serves as a critical intermediate in the post-lanosterol stages of sterol biosynthesis. It is the direct metabolic precursor to zymosterol, a conversion catalyzed by the enzyme 3-ketosteroid reductase/17β-hydroxysteroid dehydrogenase 7 (HSD17B7). Its specific position within this pathway makes it an essential tool for investigating cholesterol and ergosterol metabolism, particularly for studies focused on the enzymatic steps immediately preceding the formation of zymosterol.

Research Fit

Due to the high specificity of the enzymes involved in the sterol biosynthesis pathway, closely related intermediates are not functionally interchangeable with zymosterone for many applications. For instance, assaying the activity of the HSD17B7 enzyme requires its specific substrate, zymosterone; other common sterol intermediates like lathosterol or desmosterol are processed by different enzymes and cannot be used as substitutes. Similarly, for the targeted chemical or enzymatic synthesis of zymosterol, starting with its direct precursor, zymosterone, provides a more efficient and direct route compared to multi-step syntheses from less direct precursors, which often result in lower yields and more complex purification challenges.

Substitution Risk

Required Substrate for HSD17B7 Activity Assays

Zymosterone is the specific, requisite substrate for the 3-ketosteroid reductase activity of the HSD17B7 enzyme, which converts it to zymosterol. Alternative sterol intermediates found in the same overarching pathway, such as lathosterol or 7-dehydrocholesterol, are not substrates for this specific enzymatic reaction. They are acted upon by entirely different enzymes (e.g., sterol C5-desaturase and 7-dehydrocholesterol reductase, respectively). This enzymatic specificity makes zymosterone non-negotiable for any research focused on the direct measurement or inhibition of HSD17B7's reductase function.

| Evidence Dimension | Enzymatic Substrate Specificity |

| Target Compound Data | Specific substrate for 3-ketosteroid reductase (HSD17B7) |

| Comparator Or Baseline | Lathosterol, 7-Dehydrocholesterol (Not substrates for HSD17B7) |

| Quantified Difference | Qualitatively different; comparators are not converted by the target enzyme. |

| Conditions | In vitro or in vivo enzymatic assays of the sterol biosynthesis pathway. |

For researchers screening HSD17B7 inhibitors or characterizing its kinetic properties, procuring the correct substrate is essential for valid and reproducible results.

4-Methylzymosterone: 0.021% → 14.787%

One-Step Precursor for Zymosterol Synthesis

Zymosterone provides the most direct synthetic access to zymosterol, requiring only a single reductive step. Alternative starting materials, such as the earlier pathway intermediate lanosterol, would necessitate a multi-step synthesis involving demethylation and double-bond isomerization, significantly increasing process complexity and lowering overall yield. For laboratories needing to produce zymosterol, its derivatives, or isotopically labeled versions, starting with zymosterone minimizes reaction steps and simplifies purification.

| Evidence Dimension | Synthetic Pathway Efficiency |

| Target Compound Data | 1 synthetic step (reduction) to produce zymosterol. |

| Comparator Or Baseline | Lanosterol (Requires >3 steps: demethylation, isomerization, etc.) |

| Quantified Difference | Reduces synthetic pathway length by at least 2-3 steps compared to earlier precursors. |

| Conditions | Chemical or enzymatic synthesis of zymosterol. |

This minimizes material loss, reduces purification costs, and saves significant time, making it the most practical procurement choice for targeted zymosterol synthesis.

INH81: specific toward estrone reduction

High Purity for Reproducible Metabolic Assays

High-purity zymosterone (>99%) ensures that observed effects in cellular or enzymatic systems are attributable to the compound itself, not to confounding impurities. In contrast, using a crude or uncharacterized mixture could introduce isomeric sterols or other precursors that may act as competitive inhibitors or allosteric modulators of enzymes in the sterol pathway. This can lead to misleading artifacts and poor experimental reproducibility.

| Evidence Dimension | Compound Purity |

| Target Compound Data | >99% (Typical for research-grade zymosterone) |

| Comparator Or Baseline | Crude synthetic mixture or lower-purity grades (Purity unspecified or variable) |

| Quantified Difference | Eliminates >99% of potential off-target effects from process-related impurities. |

| Conditions | Metabolic studies, cell culture supplementation, and enzyme inhibition assays. |

Procuring a compound with a specified high purity and confirmed identity is a critical risk-mitigation step for ensuring data integrity and avoiding costly experimental repeats.

Desmosterol: 15.65% → 1.07%

Cholesterol: 80.48% → 59.88%

HSD17B7 Inhibitor Screening

As the direct substrate for the 3-ketosteroid reductase function of HSD17B7, zymosterone is the essential reagent for developing high-throughput screening assays to identify novel inhibitors of this enzyme, which is a target in certain metabolic and proliferative diseases.

Metabolic Flux Analysis of Post-Lanosterol Pathway

Using isotopically labeled zymosterone allows researchers to precisely trace the metabolic flux through the latter stages of cholesterol or ergosterol synthesis, quantifying the conversion rate to zymosterol and subsequent products without ambiguity from upstream pathway intermediates.

Chemo-Enzymatic Zymosterol & Analog Synthesis

Zymosterone serves as the ideal, late-stage precursor for the efficient and high-yield synthesis of zymosterol or for creating novel zymosterol analogs for biological testing. Its procurement simplifies the synthetic route, making it more practical for laboratory-scale production.

Application Fit Matrix

References

- [1] He, X., et al. (2011). Human 17β-hydroxysteroid dehydrogenase type 7 (HSD17B7) has 3-ketosteroid reductase activity: a prerequisite for cholesterol biosynthesis. The Journal of biological chemistry, 286(9), 7556–7563.

- [2] Reactome | Zymosterone (cholesta-8(9),24-dien-3-one) is reduced to zymosterol (cholesta-8(9),24-dien-3beta-ol). reactome.org.

XLogP3

Wikipedia

Use Classification

Explore Compound Types